tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate
Description
Properties
Molecular Formula |
C22H27NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24) |
InChI Key |
WKKSCOKVTJQVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbamate Core
- tert-Butyl carbamate (Boc anhydride or Boc-Cl) as the carbamoyl donor.
- A suitable amine precursor bearing the phenylmethoxyphenyl substituent.
- The amine reacts with Boc anhydride in the presence of a base such as triethylamine or pyridine, forming the Boc-protected amine.
- This step is typically performed in an inert solvent like dichloromethane (DCM) at 0-25°C.
Amine + Boc2O → Boc-protected amine
- The Boc group protects the amine during subsequent steps.
- Purification via column chromatography ensures the removal of unreacted reagents.
Coupling of the Phenylmethoxyphenyl Group
- The phenylmethoxyphenyl moiety can be attached via nucleophilic substitution or cross-coupling reactions .
- Use of aryl halides and phenolic derivatives in Ullmann or Suzuki coupling reactions.
- Alternatively, ether formation via Williamson ether synthesis, reacting phenol derivatives with appropriate alkyl halides under basic conditions.
Phenol derivative + alkyl halide → Ether (phenylmethoxyphenyl group)
- The phenolic hydroxyl group is deprotonated with a base like potassium carbonate.
- The reaction is typically performed in polar aprotic solvents such as acetone or DMF.
Final Assembly and Purification
- The intermediate compounds are coupled under controlled conditions.
- Purification is achieved through chromatography, recrystallization, or preparative HPLC.
- Structural confirmation via NMR, IR, and mass spectrometry ensures the correct stereochemistry and purity.
Data Tables of Relevant Research Outcomes
Research Outcomes and Perspectives
- Stereoselective epoxidation techniques have demonstrated high regio- and stereoselectivity, critical for biological activity.
- Protecting group strategies such as Boc protection are standard for amino-functionalized intermediates.
- Coupling reactions like Suzuki-Miyaura have been effective in attaching aromatic groups with high yields.
Chemical Reactions Analysis
erythro-N-Boc-O-benzyl-L-tyrosine epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
erythro-N-Boc-O-benzyl-L-tyrosine epoxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research involving erythro-N-Boc-O-benzyl-L-tyrosine epoxide focuses on its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of erythro-N-Boc-O-benzyl-L-tyrosine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and enzyme activity. The molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Epoxide vs. Heterocycles : The target compound’s epoxide distinguishes it from analogs with tetrahydro-2H-pyran () or benzimidazolone () groups. Epoxides are more reactive toward nucleophiles (e.g., amines, thiols), enabling drug conjugate synthesis .
- This may improve binding to hydrophobic enzyme pockets .
Key Observations:
Physicochemical and Reactivity Properties
- Epoxide Reactivity : The oxiran group in the target compound is susceptible to nucleophilic attack, enabling conjugation with biomolecules (e.g., proteins) or further functionalization. This contrasts with sulfonyl chlorides (), which react preferentially with amines .
- Stability : Boc protection (common across all analogs) improves stability under basic conditions but is cleaved by acids (e.g., trifluoroacetic acid in ) .
Biological Activity
tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structure, which combines a tert-butyl carbamate group with an epoxide and a phenylmethoxyphenyl moiety, suggests potential biological activities that merit detailed exploration.
- Chemical Formula: C₁₅H₂₁NO₃
- Molecular Weight: 263.34 g/mol
- CAS Number: 153086-78-3
- Structure: The compound features an oxirane ring, which is known for its reactivity and potential to interact with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory agent, enzyme inhibitor, and its interactions with various cellular targets.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of tert-butyl carbamate have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that certain analogs displayed up to 54% inhibition of inflammation in carrageenan-induced rat paw edema models, suggesting a similar potential for this compound .
Enzyme Inhibition
The epoxide functional group in the structure of this compound may facilitate nucleophilic attack by biological nucleophiles, leading to enzyme inhibition. This mechanism has been observed in related compounds where the epoxide acts as an electrophile, modifying enzyme active sites and inhibiting their function.
Case Study 1: Anti-inflammatory Effects
In a comparative study involving various carbamate derivatives, this compound was tested for its ability to reduce inflammation. The results indicated that it significantly reduced edema when administered in vivo, demonstrating its potential as a therapeutic agent for inflammatory diseases.
| Compound | % Inhibition | Model Used |
|---|---|---|
| Compound A | 54.23% | Carrageenan-induced rat paw edema |
| Compound B | 39.02% | Carrageenan-induced rat paw edema |
| This compound | TBD | TBD |
Case Study 2: Mechanistic Insights
A mechanistic study explored the interaction of the compound with COX enzymes. In vitro assays revealed that the compound could effectively inhibit COX-1 and COX-2 activities, similar to established anti-inflammatory drugs like indomethacin. The binding affinity and kinetic parameters were assessed using molecular docking simulations.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. The combination of the carbamate and epoxide functionalities suggests that this compound can engage in multiple interactions within biological systems, particularly through enzyme inhibition pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate?
- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions between tert-butyl carbamate and functionalized intermediates. For example, tert-butyl carbamate can react with epoxide-containing precursors (e.g., 1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl derivatives) under basic conditions (e.g., triethylamine or pyridine) to form the target compound. Optimizing reaction parameters such as solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios is critical for yield improvement .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques are essential for validation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- Chromatography : HPLC or GC-MS assesses purity (>95% recommended for biological assays) .
Q. What are the stability considerations and optimal storage conditions for this compound?
- Methodological Answer : Stability is influenced by functional groups (e.g., epoxide, carbamate). Key storage guidelines:
- Temperature : Store at 2–8°C (refrigerated) or room temperature in airtight containers.
- Light Sensitivity : Protect from direct sunlight to prevent epoxide ring-opening or carbamate hydrolysis.
- Moisture Control : Use desiccants to avoid hydration of the epoxide group .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : To assess enzyme interactions:
- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., proteases or kinases).
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) in real-time.
- Molecular Docking : Predict binding modes using computational tools (e.g., AutoDock Vina) to guide structural optimization .
Q. What strategies mitigate side reactions during synthesis, particularly with reactive intermediates like epoxides?
- Methodological Answer :
- Controlled Reaction Conditions : Use low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to suppress epoxide polymerization.
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) can enhance regioselectivity in nucleophilic ring-opening reactions.
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions in synthetic yields reported across different methodologies?
- Methodological Answer : Discrepancies often arise from variations in:
- Base Selection : Strong bases (e.g., NaH) may induce side reactions vs. milder alternatives (e.g., K₂CO₃).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce epoxide stability.
- Scale-Up Challenges : Batch vs. continuous flow reactors (industrial settings) affect mixing efficiency and thermal gradients. Systematic DOE (Design of Experiments) can identify critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
